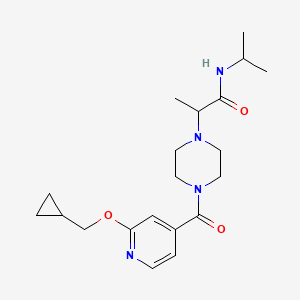
4-Chloro-5,6-dimethylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5,6-dimethylpyridin-3-amine is a heterocyclic aromatic compound with the molecular formula C7H9ClN2. It is a powder in physical form .
Molecular Structure Analysis
The molecular weight of this compound is 156.61 . The InChI key is OSNFACXQDPPIKH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 156.61 . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
One of the fundamental applications of "4-Chloro-5,6-dimethylpyridin-3-amine" is in the synthesis of complex compounds and the investigation of their crystal structures. For example, reactions of chloramine with methylpyridines have been examined, leading to the synthesis and crystal structure determination of N-amino-3,5-dimethylpyridinium chloride. This compound showcases the versatility of "this compound" derivatives in synthesizing new compounds with distinct crystallographic properties (Palenik et al., 1990).
Catalysis and Polymer Synthesis
Another significant application area is catalysis, particularly in the synthesis of polymers. Aromatic amine ligand/copper(I) chloride catalyst systems, including derivatives of "this compound," have been shown to be highly efficient in polymerizing 2,6-dimethylphenol. This demonstrates the role of such compounds in advancing the field of polymer chemistry by enhancing the reaction rates and reducing by-product formation in polymer synthesis processes (Kim et al., 2018).
Complexation and Molecular Interaction Studies
"this compound" derivatives are also pivotal in studies related to complexation and molecular interactions. For instance, the base-induced synthesis of tetrastannatriazabicyclo[3.1.1]heptane from tris(dimethylchlorostannyl)amine reactions with pyridine showcases the compound's utility in generating novel molecular structures featuring intricate tin-nitrogen bonding patterns, further elucidating the complex behavior of such compounds in chemical reactions (Kober et al., 1997).
Advanced Materials Development
In the development of advanced materials, derivatives of "this compound" find applications in crafting materials with unique properties. For example, lanthanide containing macrocyclic Schiff bases featuring substituents available for tethering, derived from 2,6-diacetylpyridine substituted with amine or alcohol groups, highlight the potential of these compounds in creating materials with specific paramagnetic and/or fluorescent properties useful in various technological applications (Dumont et al., 2000).
Safety and Hazards
The safety information for 4-Chloro-5,6-dimethylpyridin-3-amine indicates that it is harmful if swallowed and in contact with skin. It can cause skin and eye irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
4-chloro-5,6-dimethylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-5(2)10-3-6(9)7(4)8/h3H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNFACXQDPPIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1C)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[[2-(4-Fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetyl]piperidine-4-carboxamide](/img/structure/B2564650.png)
![(E)-9-(but-2-en-1-yl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2564652.png)
![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2564656.png)
![N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2564657.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2564658.png)


![N-([2,4'-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide](/img/structure/B2564661.png)
![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride](/img/no-structure.png)




![2-Spiro[2.5]octan-8-ylethanol](/img/structure/B2564671.png)